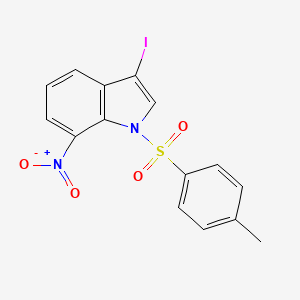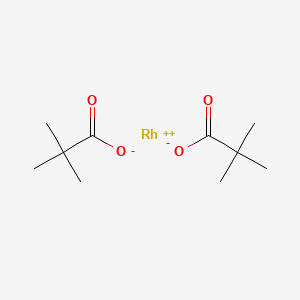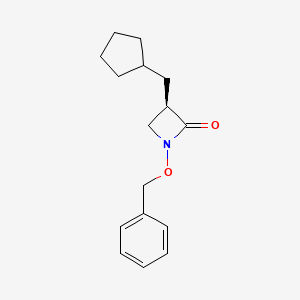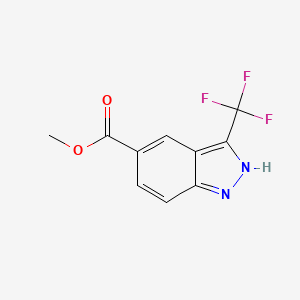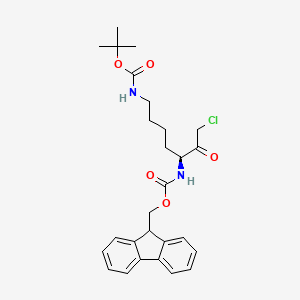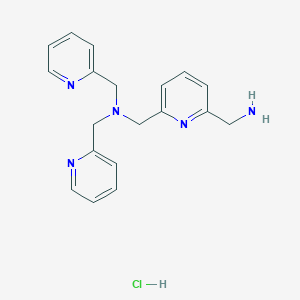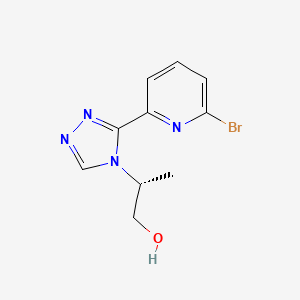
(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a synthetic organic compound that features a bromopyridine moiety linked to a triazole ring, with a chiral propanol side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bromopyridine Moiety: Starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Coupling of the Bromopyridine and Triazole: This step often involves a nucleophilic substitution reaction where the bromopyridine reacts with a triazole derivative.
Introduction of the Chiral Propanol Side Chain: The final step might involve the addition of a chiral propanol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).
Substitution: Reagents like NaNH2 (Sodium amide) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the triazole ring.
Antimicrobial Activity: Potential antimicrobial agents.
Medicine
Drug Development: Potential candidates for drug development due to their biological activity.
Diagnostics: Used in the development of diagnostic agents.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The bromopyridine moiety may enhance binding affinity to specific molecular targets.
類似化合物との比較
Similar Compounds
®-2-(3-(6-Chloropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: Similar structure with a chlorine atom instead of bromine.
®-2-(3-(6-Fluoropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol may confer unique properties such as increased lipophilicity or specific binding interactions with biological targets, distinguishing it from its chloro- and fluoro- analogs.
特性
IUPAC Name |
(2R)-2-[3-(6-bromopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLQKVQZYUNSMW-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NN=C1C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
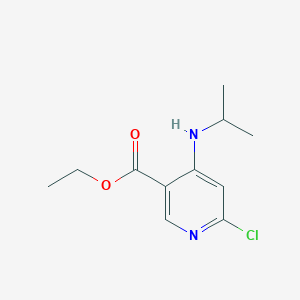
![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)
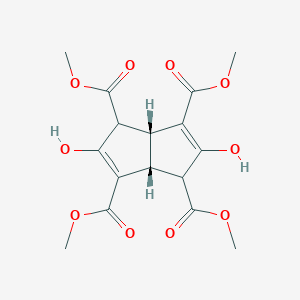
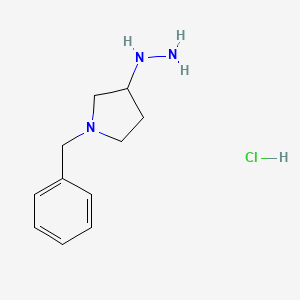
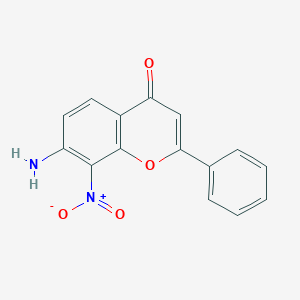
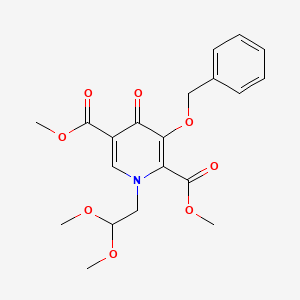
![5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID](/img/structure/B8113420.png)
